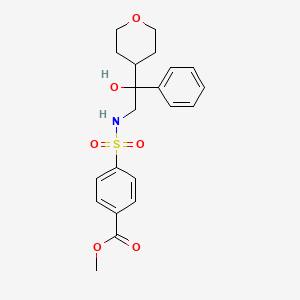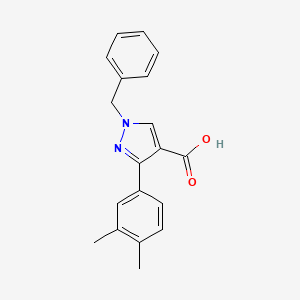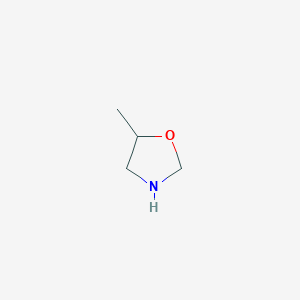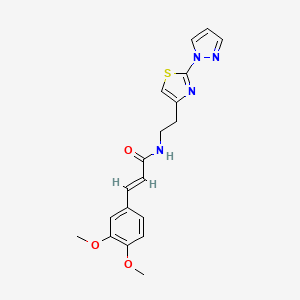![molecular formula C10H16N6O B2705664 N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide CAS No. 2125660-76-4](/img/structure/B2705664.png)
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide, commonly known as MTP, is a synthetic compound that belongs to the class of tetrazole-containing piperidine derivatives. MTP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
MTP is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that catalyzes the hydrolysis of endocannabinoids, such as anandamide. By inhibiting FAAH, MTP increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity. MTP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MTP has been shown to exhibit analgesic and anti-inflammatory effects in various animal models of pain and inflammation. MTP has also been shown to modulate synaptic transmission and plasticity in the hippocampus and the striatum, two brain regions that are involved in learning and memory. MTP has been shown to increase the levels of endocannabinoids, such as anandamide, in the brain and the peripheral tissues, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity.
Advantages and Limitations for Lab Experiments
MTP has several advantages as a research tool, including its high potency and selectivity for FAAH inhibition, its ability to increase the levels of endocannabinoids, and its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. However, MTP also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential interactions with other compounds.
Future Directions
MTP has several potential future directions in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP can be used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP can be further studied for its potential applications in the treatment of pain and inflammation. In neuroscience, MTP can be used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity. Further studies are needed to fully understand the potential applications and limitations of MTP.
Synthesis Methods
MTP can be synthesized using a multi-step process that involves the reaction of 1-methylpiperidin-4-amine with acryloyl chloride, followed by the reaction with sodium azide and copper(I) iodide to form the tetrazole ring. The final compound is obtained by the removal of the protecting group using trifluoroacetic acid. The purity and yield of the final product can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
MTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP has been used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In neuroscience, MTP has been used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity.
properties
IUPAC Name |
N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-3-9(17)11-8-4-6-16(7-5-8)10-12-13-14-15(10)2/h3,8H,1,4-7H2,2H3,(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXFXNMVJUZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)

